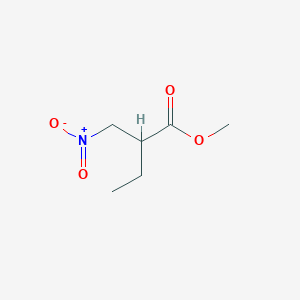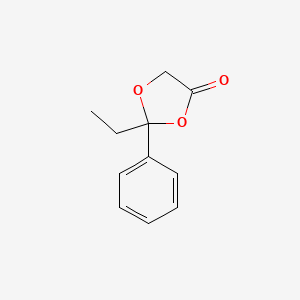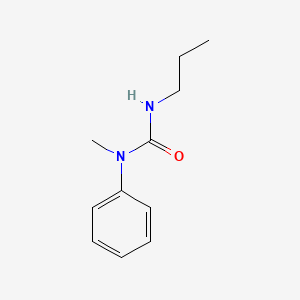
N-Methyl-N-phenyl-N'-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenyl-N’-propylurea is an organic compound with the molecular formula C11H16N2O It belongs to the class of N-substituted ureas, which are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-N’-propylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-methyl-N-phenylamine with propyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-Methyl-N-phenyl-N’-propylurea, often involves the use of phosgene as a reagent. The reaction of N-methyl-N-phenylamine with phosgene produces the corresponding isocyanate intermediate, which then reacts with propylamine to form the desired urea derivative . This method, while efficient, requires careful handling of phosgene due to its toxicity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-N’-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea group to amines.
Substitution: The phenyl and propyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-Methyl-N-phenyl-N’-propylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-N’-propylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with protein synthesis or cell signaling pathways, resulting in antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylurea: Similar structure but lacks the propyl group.
N-Phenyl-N’-propylurea: Similar structure but lacks the methyl group.
N-Methyl-N’-propylurea: Similar structure but lacks the phenyl group.
Uniqueness
N-Methyl-N-phenyl-N’-propylurea is unique due to the presence of both methyl and propyl groups attached to the urea core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63098-94-2 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-methyl-1-phenyl-3-propylurea |
InChI |
InChI=1S/C11H16N2O/c1-3-9-12-11(14)13(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,12,14) |
InChI Key |
NGOIMSHGDCPKRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


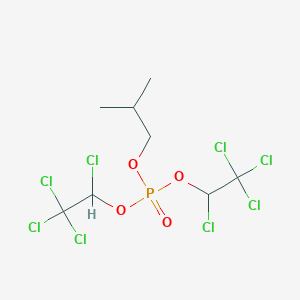
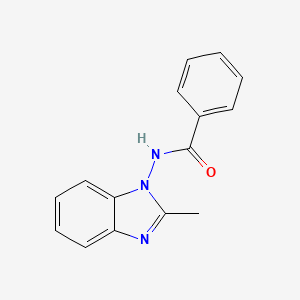
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
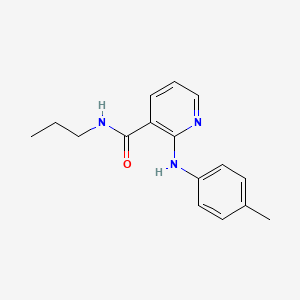
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)

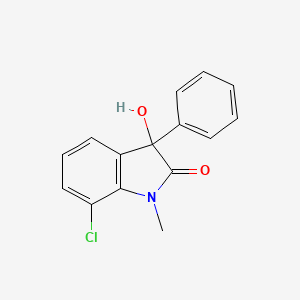

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
